molecular formula C21H16ClFN4O2 B2363098 2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 946244-67-3

2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2363098
CAS No.: 946244-67-3
M. Wt: 410.83
InChI Key: SARWOCPMJJZVHT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H16ClFN4O2 and its molecular weight is 410.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Biological Activities

  • A study by Mehta et al. (2019) involves the synthesis of derivatives similar to the specified compound, focusing on their antimicrobial and anticancer activities. They found that some compounds showed significant antimicrobial activity and moderate anticancer potential (Mehta et al., 2019).
  • Bektaş et al. (2007) explored the synthesis of 1,2,4-Triazole derivatives, including compounds with structural similarities to the specified chemical. These compounds exhibited good or moderate antimicrobial activities (Bektaş et al., 2007).
  • Research by Deshmukh et al. (2017) synthesized novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing piperazine nucleus, showing moderate antibacterial activity towards certain strains (Deshmukh et al., 2017).

Structural and Molecular Analysis

  • A study by Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations on molecular structure, spectroscopic characterization, and NLO and NBO analyses of similar compounds. These analyses help in understanding the biological potentials and corrosion inhibition of such compounds (Wazzan et al., 2016).
  • Raviña et al. (2000) synthesized a series of novel butyrophenones with affinity for dopamine and serotonin receptors, highlighting the potential of such compounds in developing antipsychotic drugs (Raviña et al., 2000).

Antimicrobial and Cytotoxic Activities

  • Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, showing moderate to significant antibacterial and antifungal activities, as well as cytotoxic activities against certain cell lines (Gan et al., 2010).
  • The synthesis and biological screening of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines by Guna et al. (2009) also highlighted the potential of these compounds in exhibiting moderate biological activity against various bacteria and fungi (Guna et al., 2009).

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-15-7-5-14(6-8-15)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)16-3-1-2-4-17(16)23/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARWOCPMJJZVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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